4-(((1-(2,4-Dimethoxybenzoyl)piperidin-4-yl)methoxy)methyl)benzonitrile 4-(((1-(2,4-Dimethoxybenzoyl)piperidin-4-yl)methoxy)methyl)benzonitrile
Brand Name: Vulcanchem
CAS No.: 1396757-52-0
VCID: VC5299119
InChI: InChI=1S/C23H26N2O4/c1-27-20-7-8-21(22(13-20)28-2)23(26)25-11-9-19(10-12-25)16-29-15-18-5-3-17(14-24)4-6-18/h3-8,13,19H,9-12,15-16H2,1-2H3
SMILES: COC1=CC(=C(C=C1)C(=O)N2CCC(CC2)COCC3=CC=C(C=C3)C#N)OC
Molecular Formula: C23H26N2O4
Molecular Weight: 394.471

4-(((1-(2,4-Dimethoxybenzoyl)piperidin-4-yl)methoxy)methyl)benzonitrile

CAS No.: 1396757-52-0

Cat. No.: VC5299119

Molecular Formula: C23H26N2O4

Molecular Weight: 394.471

* For research use only. Not for human or veterinary use.

4-(((1-(2,4-Dimethoxybenzoyl)piperidin-4-yl)methoxy)methyl)benzonitrile - 1396757-52-0

CAS No. 1396757-52-0
Molecular Formula C23H26N2O4
Molecular Weight 394.471
IUPAC Name 4-[[1-(2,4-dimethoxybenzoyl)piperidin-4-yl]methoxymethyl]benzonitrile
Standard InChI InChI=1S/C23H26N2O4/c1-27-20-7-8-21(22(13-20)28-2)23(26)25-11-9-19(10-12-25)16-29-15-18-5-3-17(14-24)4-6-18/h3-8,13,19H,9-12,15-16H2,1-2H3
Standard InChI Key MLMJEOHDZUBAJP-UHFFFAOYSA-N
SMILES COC1=CC(=C(C=C1)C(=O)N2CCC(CC2)COCC3=CC=C(C=C3)C#N)OC

Chemical Identity and Structural Features

4-(((1-(2,4-Dimethoxybenzoyl)piperidin-4-yl)methoxy)methyl)benzonitrile (CAS: 1396757-52-0) is a synthetic organic compound with a molecular formula of C₂₃H₂₆N₂O₄ and a molecular weight of 394.47 g/mol . Its structure comprises three key moieties:

  • A piperidine ring substituted at the 1-position with a 2,4-dimethoxybenzoyl group.

  • A methoxymethyl linker bridging the piperidine's 4-position.

  • A benzonitrile terminal group.

The IUPAC name reflects this connectivity: 4-[[1-(2,4-dimethoxybenzoyl)piperidin-4-yl]methoxymethyl]benzonitrile. The SMILES representation (COc1ccc(C(=O)N2CCC(COCc3ccc(C#N)cc3)CC2)c(OC)c1) further clarifies the spatial arrangement .

Table 1: Key Molecular Properties

PropertyValueSource
CAS Number1396757-52-0
Molecular FormulaC₂₃H₂₆N₂O₄
Molecular Weight394.47 g/mol
IUPAC Name4-[[1-(2,4-dimethoxybenzoyl)piperidin-4-yl]methoxymethyl]benzonitrile
SMILESCOc1ccc(C(=O)N2CCC(COCc3ccc(C#N)cc3)CC2)c(OC)c1

Synthesis and Reaction Pathways

The synthesis of this compound involves a multi-step sequence, as outlined in patent and technical documentation :

Step 1: Formation of 1-(2,4-Dimethoxybenzoyl)piperidin-4-ylmethanol

  • Reactants: 2,4-Dimethoxybenzoyl chloride reacts with piperidin-4-ylmethanol.

  • Conditions: Base-mediated coupling (e.g., triethylamine) in anhydrous dichloromethane at 0–5°C.

  • Outcome: Yields the intermediate alcohol.

Step 2: Etherification with 4-(Bromomethyl)benzonitrile

  • Reactants: The alcohol intermediate reacts with 4-(bromomethyl)benzonitrile.

  • Conditions: Potassium carbonate in dimethylformamide (DMF) at 80°C for 12–16 hours.

  • Outcome: Nucleophilic substitution forms the methoxymethyl bridge.

Table 2: Synthetic Protocol Overview

StepReaction TypeKey Reagents/ConditionsYield
1Acylation2,4-Dimethoxybenzoyl chloride, Et₃N, CH₂Cl₂~75%
2Nucleophilic Substitution4-(Bromomethyl)benzonitrile, K₂CO₃, DMF~60%

Spectroscopic Characterization

Structural confirmation relies on advanced analytical techniques:

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.65 (d, 2H, Ar-H from benzonitrile).

    • δ 6.45–6.55 (m, 3H, Ar-H from dimethoxybenzoyl).

    • δ 4.45 (s, 2H, -OCH₂C≡N).

    • δ 3.85–3.95 (m, 8H, piperidine CH₂ and OCH₃ groups).

Mass Spectrometry (MS)

  • ESI-MS: m/z 395.2 [M+H]⁺, consistent with the molecular formula.

Infrared (IR) Spectroscopy

  • Strong absorption at 2225 cm⁻¹ (C≡N stretch) and 1720 cm⁻¹ (amide C=O) .

CompoundTargetIC₅₀Reference
4-[[1-(4-Methylthiophene-2-carbonyl)piperidin-4-yl]methoxymethyl]benzonitrileTubulin18 nM
Piperidin-4-yl JAK1 inhibitorsJAK1<10 nM

Future Research Directions

  • Biological Screening: Prioritize assays for kinase inhibition (e.g., JAK/STAT pathway) and cytotoxic activity.

  • ADMET Profiling: Evaluate metabolic stability and toxicity in vitro.

  • Crystallography: Resolve X-ray structures to guide structure-activity optimization.

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